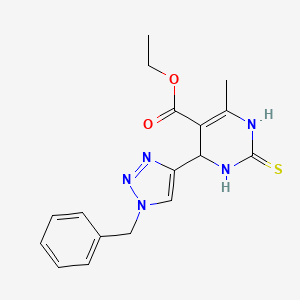![molecular formula C20H19N5O2 B2710823 N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-32-7](/img/structure/B2710823.png)
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . It is part of a class of compounds that have shown potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound has a molecular weight of 361.405.
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The replacement of the four fused aromatic system with three fused aromatic systems is also involved in the synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazoloquinoxaline core . The compound contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .
Chemical Reactions Analysis
Triazoloquinoxaline derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Scientific Research Applications
- 4-Oxoquinolines are a class of organic compounds with significant relevance in medicinal chemistry due to their biological versatility. N-1-alkylated derivatives of 4-oxoquinolines have been associated with pharmacological activities such as antibacterial and antiviral effects .
- The presence of a carboxamide unit connected to carbon C-3 of the 4-oxoquinoline core has been linked to various biological activities. Researchers have explored these derivatives for their potential as antibiotics, antivirals, antiplasmoidals, anticancer agents, and trypanocides .
- Doping organic compounds into liquid crystals (LCs) can enhance their electro-optical properties. The inclusion of N-benzyl-2-methyl-4-nitroaniline (BNA) in nematic LCs has been reported to improve electro-optical responses .
- A green and efficient synthetic methodology has been developed for the synthesis of carboxamides from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. This method provides access to structurally diverse carboxamides, including those derived from N-1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylate .
Medicinal Chemistry and Pharmacology
Electro-Optics and Liquid Crystals
Synthetic Methodology
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and c-Met kinase , suggesting potential targets for this compound.
Mode of Action
Similar compounds have been found to intercalate dna , which could suggest a similar interaction for this compound.
Biochemical Pathways
Similar compounds have been found to inhibit c-met kinase , suggesting potential downstream effects on pathways regulated by this kinase.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting potential effects of this compound.
Future Directions
properties
IUPAC Name |
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-2-17-22-23-19-20(27)24(15-10-6-7-11-16(15)25(17)19)13-18(26)21-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWWYDLZIHYFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2710742.png)

![ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2710745.png)
![2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2710746.png)
![Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate](/img/structure/B2710748.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2710749.png)
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710750.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2710755.png)
![4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2710757.png)

![2-[6-(4-Ethoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2710759.png)
![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2710760.png)
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2710762.png)